molecular formula C12H9N3O4S B11707720 N'-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide

N'-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide

Cat. No.: B11707720
M. Wt: 291.28 g/mol
InChI Key: HYSGCYCMVZPHCV-NTUHNPAUSA-N
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Description

N'-(2-Hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a Schiff base derived from the condensation of 2-thiophenecarbohydrazide with 2-hydroxy-5-nitrobenzaldehyde. Its structure features a thiophene ring linked to a hydrazide moiety, which is further conjugated with a hydroxy-nitro-substituted benzylidene group.

Properties

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C12H9N3O4S/c16-10-4-3-9(15(18)19)6-8(10)7-13-14-12(17)11-2-1-5-20-11/h1-7,16H,(H,14,17)/b13-7+

InChI Key

HYSGCYCMVZPHCV-NTUHNPAUSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CSC(=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the reaction is complete. The product is then isolated by filtration, washed with cold ethanol, and recrystallized from an appropriate solvent to obtain pure N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide .

Industrial Production Methods

While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and thiophene derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives with potential biological activities.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrothiophene derivatives, while reduction can produce aminothiophene derivatives. Substitution reactions can result in a variety of functionalized thiophene compounds.

Mechanism of Action

The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, the compound’s ability to form stable complexes with metal ions can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

Spectral and Electronic Characteristics

  • IR Spectroscopy: The target compound’s carbonyl (C=O) stretch (~1645 cm⁻¹) aligns with analogues like LASSBio-1656 (1645 cm⁻¹) . The hydroxy-nitro group introduces intramolecular hydrogen bonding, red-shifting ν(OH) and ν(NO₂) compared to non-hydroxylated analogues.
  • NMR : The benzylidene proton (N=CH) in the target compound is expected near δ 8.0–8.3 ppm, similar to LASSBio-1656 (δ 8.1 ppm) .

Structural Influence on Activity

  • Nitro Group : Enhances electron-withdrawing effects, stabilizing the hydrazone linkage and improving bioactivity (e.g., LASSBio-1656 vs. LASSBio-1657) .
  • Hydroxy Group : Facilitates hydrogen bonding with biological targets, as seen in the target compound’s anticancer activity .
  • Dimethylamino Group: Increases solubility but reduces thermal stability (lower melting point in LASSBio-1653) .

Biological Activity

N'-(2-hydroxy-5-nitrobenzylidene)-2-thiophenecarbohydrazide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article reviews the synthesis, characterization, and biological activities of this compound, supported by relevant data tables and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and thiophene-2-carbohydrazide. The reaction can be represented as follows:

2 Hydroxy 5 nitrobenzaldehyde+Thiophene 2 carbohydrazideN 2 hydroxy 5 nitrobenzylidene 2 thiophenecarbohydrazide\text{2 Hydroxy 5 nitrobenzaldehyde}+\text{Thiophene 2 carbohydrazide}\rightarrow \text{N 2 hydroxy 5 nitrobenzylidene 2 thiophenecarbohydrazide}

The compound is characterized using various spectroscopic techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Key spectral data include characteristic absorption bands in the IR spectrum at specific wavenumbers indicative of functional groups present in the molecule.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound exhibits notable activity against a range of pathogenic bacteria and fungi. For instance, a study employing the agar-well diffusion method reported the following Minimum Inhibitory Concentrations (MICs) against selected microbial strains:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75
Pseudomonas aeruginosa200

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Applied Sciences evaluated the efficacy of several Schiff base derivatives, including this compound, against multi-drug resistant strains. The results indicated significant antibacterial activity, especially against Gram-positive bacteria, suggesting that modifications to the thiophene moiety could enhance activity.
  • Case Study on Anticancer Mechanism : Another study focused on the compound's effect on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in increased sub-G1 population, indicating apoptosis. Additionally, Western blot analysis showed increased levels of cleaved PARP and caspase-3, confirming its role in apoptosis induction.

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